
5-Chloro-2-cyclopentyl-7-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopentyl-7-methylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 5th position, a cyclopentyl group at the 2nd position, and a methyl group at the 7th position on the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopentyl-7-methylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions to form the indoline ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-cyclopentyl-7-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 2-Cyclopentyl-7-methylindoline.
Substitution: Compounds with different substituents at the 5th position.
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopentyl-7-methylindoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indoline structure, which is common in many pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopentyl-7-methylindoline involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylindoline: Lacks the cyclopentyl group, making it less bulky.
2-Cyclopentyl-7-methylindoline: Lacks the chloro group, affecting its reactivity.
5-Chloro-7-methylindoline: Lacks the cyclopentyl group, altering its steric properties.
Uniqueness
5-Chloro-2-cyclopentyl-7-methylindoline is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H18ClN |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopentyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H18ClN/c1-9-6-12(15)7-11-8-13(16-14(9)11)10-4-2-3-5-10/h6-7,10,13,16H,2-5,8H2,1H3 |
Clave InChI |
ACTYZNBJUBRERU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(C2)C3CCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


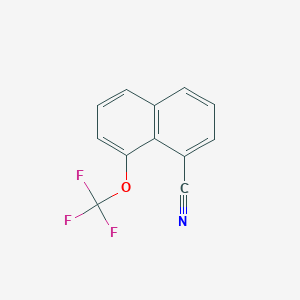
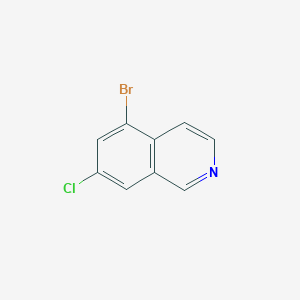



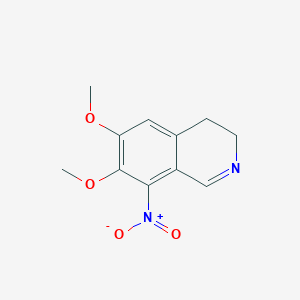
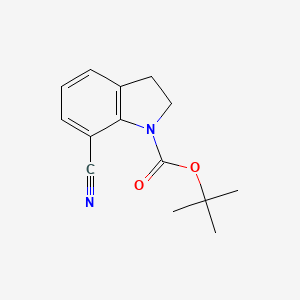

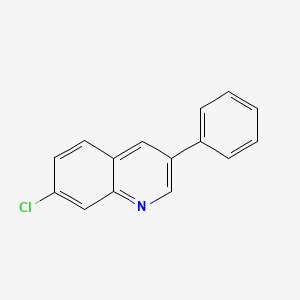

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)

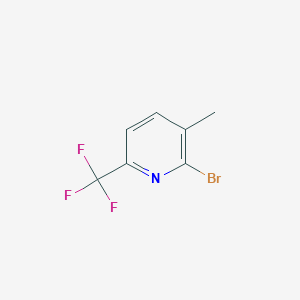
![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
